5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHMOHTJGBVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014020-08-6 | |
| Record name | 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the diazotization of 3-(trifluoromethyl)aniline, followed by a reaction with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization with hydrazine to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily utilized as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity against various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .
Anticancer Properties
Research has indicated that 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide may act as an inhibitor of tubulin polymerization, which is crucial for cell cycle arrest in cancer cells. Studies have demonstrated its potential to bind effectively to specific targets within biological systems, leading to significant anticancer effects .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The compound exhibits low minimum inhibitory concentration values, indicating strong antibacterial properties. It has shown a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, suggesting its utility as a novel antimicrobial agent .
Case Study: Efficacy Against Staphylococcus aureus
In a study involving the synthesis of pyrazole derivatives, this compound was found to be highly effective against Staphylococcus aureus, with minimal toxicity to human cells. The compound's ability to inhibit bacterial growth and biofilm formation positions it as a promising candidate for treating resistant bacterial infections .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic pathways. This capability is particularly valuable in the development of new drugs and chemical compounds with desired biological activities .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxylic acid derivatives | Pyrazole ring with carboxylic acid | Lacks trifluoromethyl substitution |
| Trifluoromethyl-phenyl derivatives | Trifluoromethyl group | Enhanced lipophilicity |
| Ethiprole | Phenylpyrazole chemical family | Acts as a GABA-regulated chloride channel blocker |
Mechanism of Action
The mechanism of action of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and target binding compared to electron-donating groups (e.g., MeO) .
- Carboxamide vs. Carbonitrile : Carboxamide (CONH₂) in the target compound supports hydrogen bonding, whereas carbonitriles (e.g., : 120068-79-3) prioritize hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
Trends :
- Metabolic Stability : CF₃ and bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450-mediated degradation .
Biological Activity
5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a pyrazole ring , an amino group , and a carboxamide functional group , along with a trifluoromethyl-substituted phenyl moiety . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it particularly valuable for pharmaceutical applications. Its structure allows it to interact with various molecular targets, including enzymes and receptors, which is crucial for its biological activity.
Research indicates that this compound can effectively bind to specific targets within biological systems. Notably, it has been studied as an inhibitor of tubulin polymerization , which may lead to cell cycle arrest in cancer cells. Docking simulations have provided insights into its binding pose within relevant active sites, highlighting its potential therapeutic applications against cancer.
Anticancer Activity
The compound has shown promising anticancer properties. In a study focusing on aminopyrazole derivatives, this compound was identified as a potent inhibitor of tubulin polymerization, with IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines . The mechanism involves interference with the microtubule dynamics essential for mitosis.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the pyrazole scaffold can enhance biological activity and specificity against various targets. The introduction of different substituents on the phenyl ring or variations in the carboxamide group can lead to improved binding affinities and selectivities.
Q & A
Q. What are the standard synthetic routes for 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters. A key step involves the Vilsmeier-Haack reaction to introduce the trifluoromethyl group, followed by carboxamide formation using coupling agents like EDCI or HOBt . Optimization includes adjusting solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yields. Silica gel chromatography is commonly employed for purification .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : H and C NMR confirm substituent positions and carboxamide formation (e.g., carbonyl peaks at ~165–170 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 311.31) and purity (>98% by HPLC) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. How do researchers address low aqueous solubility in biological assays?
Solubility challenges arise from the hydrophobic trifluoromethylphenyl group. Strategies include:
- Using co-solvents (DMSO ≤1% v/v) .
- Synthesizing prodrugs (e.g., ester derivatives) for improved bioavailability .
- Micellar encapsulation with surfactants like Tween-80 .
Q. What in vitro assays are used to evaluate its enzyme inhibitory activity?
- Kinase assays : Measure IC via ATP competition using fluorescent ADP-Glo™ kits .
- Cellular assays : Assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) .
Q. How is the compound purified to >95% purity, and what analytical thresholds apply?
- Flash chromatography : Employ hexane/ethyl acetate gradients (3:1 to 1:2) .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- HPLC : Purity thresholds require baseline separation with retention time consistency (±0.1 min) .
Advanced Research Questions
Q. What structural modifications enhance metabolic stability while retaining activity?
Q. How can computational methods streamline reaction design and mechanistic studies?
Q. How should contradictory data in synthetic yields (e.g., 40% vs. 65%) be resolved?
Q. What structure-activity relationship (SAR) trends emerge from analogs with modified aryl groups?
Q. How does X-ray crystallography clarify conformational flexibility in solid-state vs. solution?
Crystal structures reveal planar pyrazole rings with intermolecular H-bonds between carboxamide NH and carbonyl groups, stabilizing a rigid conformation. Solution-state NMR shows rotational freedom around the C4-carboxamide bond, suggesting dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
